Heptyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

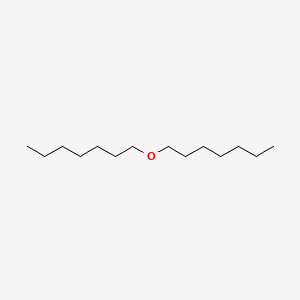

Structure

3D Structure

Properties

IUPAC Name |

1-heptoxyheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEGHEMJVNQWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060878 | |

| Record name | Heptane, 1,1'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-64-1 | |

| Record name | 1,1′-Oxybis[heptane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diheptyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1,1'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybisheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diheptyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK56DJW45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

di-n-heptyl ether structural formula and data

CAS: 629-64-1 | Structural Analysis & Pharmaceutical Application Guide

Chemical Identity & Structural Analysis[1][2][3]

Di-n-heptyl ether (1,1'-oxybisheptane) represents a class of symmetrical, long-chain aliphatic ethers. Unlike its volatile counterparts (e.g., diethyl ether), this molecule is characterized by significant lipophilicity and a high boiling point, properties that dictate its utility in specialized pharmaceutical synthesis and physicochemical modeling.

Structurally, the molecule consists of two hydrophobic heptyl (

Structural Visualization

The following diagram illustrates the linear connectivity and the central ether linkage which governs the molecule's reactivity profile.

Physicochemical Data Profile

For researchers transitioning from bench-scale to process chemistry, accurate physical data is critical for reactor design and safety assessments. The following data is aggregated from NIST and standard industrial safety profiles.

| Property | Value | Context for Application |

| Molecular Formula | Symmetrical Ether | |

| Molecular Weight | 214.39 g/mol | Heavy ether, low volatility |

| Boiling Point | 260–262 °C | Enables high-temp reactions (e.g., >150°C) at atmospheric pressure |

| Density | 0.81 g/mL (at 20°C) | Phase separation efficiency in aqueous extractions |

| Refractive Index | Purity verification metric | |

| Flash Point | ~96 °C | Classified as combustible, not highly flammable (safer than |

| Solubility (Water) | Insoluble | Excellent for partitioning highly lipophilic APIs |

| LogP (Est.) | ~7.6 | Models extremely hydrophobic biological compartments |

Synthesis & Purification Protocol

While Williamson ether synthesis is a textbook approach, it is atom-inefficient for symmetrical ethers due to salt waste. In a professional development setting, acid-catalyzed bimolecular dehydration of 1-heptanol is the preferred route. This method is self-validating: the production of water is stoichiometric, and its removal drives the equilibrium.

Reaction Logic

The reaction relies on Le Chatelier’s principle. Because the boiling point of the ether (262°C) is significantly higher than water, we use azeotropic distillation or a Dean-Stark trap to continuously remove water, forcing the reaction to completion.

Experimental Workflow

The following diagram outlines the critical path for synthesis and purification.

Step-by-Step Protocol

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add 1-heptanol (1.0 eq) and concentrated sulfuric acid (0.05 eq) to the flask. Note: A catalytic amount is sufficient; excess acid promotes charring.

-

Reflux: Heat the mixture to 140–150°C. The reaction is endothermic and entropy-driven. Monitor the collection of water in the trap.

-

Completion: The reaction is complete when water evolution ceases (theoretical yield of water can be calculated to validate progress).

-

Work-up:

-

Cool to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate (

) to neutralize the acid catalyst. -

Wash with brine to remove residual water.

-

Dry over anhydrous magnesium sulfate (

).

-

-

Purification: Perform vacuum distillation. Unreacted 1-heptanol (BP 176°C) will distill off first, followed by the pure di-n-heptyl ether.

Applications in Pharmaceutical Research[5][6]

Di-n-heptyl ether is not merely a solvent; it is a tool for specific chemical and biological challenges.

A. High-Temperature Reaction Medium

Standard ethers (diethyl ether, THF) have low boiling points (35°C and 66°C, respectively). For organometallic coupling reactions requiring high thermal activation energy (e.g., certain Grignard formations with sterically hindered halides), di-n-heptyl ether serves as an inert, high-boiling solvent (262°C). This allows researchers to conduct reactions at elevated temperatures at atmospheric pressure, avoiding the safety hazards of pressurized autoclaves [1].

B. Lipophilicity Surrogate (LogP Modeling)

In drug discovery, the octanol-water partition coefficient (LogP) is the gold standard. However, octanol possesses a hydrogen-bond donating hydroxyl group. Di-n-heptyl ether, being a symmetrical ether with no hydrogen bond donors, mimics the interior of a phospholipid bilayer more accurately than octanol for non-polar partitioning studies. It is used to determine the

Safety & Handling (EHS)

Trustworthiness in the lab requires rigorous adherence to safety protocols, particularly regarding peroxide formation.

-

Peroxide Hazard: Like all ethers, di-n-heptyl ether can form explosive peroxides upon exposure to air and light.

-

Protocol: Test with starch-iodide paper before distillation. If positive (blue color), treat with ferrous sulfate (

). -

Storage: Store under nitrogen in amber glass bottles; use inhibitors like BHT if acceptable for the application.

-

-

Flammability: While the flash point is relatively high (96°C), it is still a combustible liquid. Standard Class B fire suppression (foam/dry chemical) must be available [3].

-

Skin/Eye Contact: It is a defatting agent. Prolonged exposure causes dermatitis. Use nitrile gloves and chemical splash goggles.

References

-

NIST Chemistry WebBook. 1,1'-Oxybisheptane Thermophysical Properties. National Institute of Standards and Technology.[1][2] Available at: [Link]

-

PubChem. Compound Summary: Diheptyl Ether (CID 12368). National Center for Biotechnology Information. Available at: [Link]

Sources

Physicochemical Profile & Application Guide: n-Heptyl Ether (CAS 629-64-1)

[1][2]

Executive Summary

n-Heptyl ether (Di-n-heptyl ether; 1,1'-oxybisheptane) is a high-molecular-weight aliphatic ether characterized by exceptional lipophilicity and a high boiling point (262°C).[1] Unlike its volatile lower homologs (e.g., diethyl ether), n-heptyl ether serves as a robust, non-volatile solvent for high-temperature extractions and a critical internal standard in gas chromatography (GC) due to its stable retention characteristics.

This technical guide synthesizes the thermodynamic properties, solubility behaviors, and handling protocols for n-heptyl ether, designed for researchers in organic synthesis and analytical chemistry.

Part 1: Physicochemical Profile

Core Property Table

The following data represents experimentally validated values suitable for calculating stoichiometric equivalents and designing reaction parameters.

| Property | Value | Unit | Method/Notes |

| CAS Number | 629-64-1 | - | - |

| Molecular Formula | C₁₄H₃₀O | - | - |

| Molecular Weight | 214.39 | g/mol | - |

| Boiling Point | 262 | °C | Experimental (Standard Pressure) |

| Density | 0.81 | g/mL | at 20°C |

| Refractive Index ( | 1.4260 - 1.4280 | - | Optical purity check |

| LogP (Octanol/Water) | ~5.8 | - | Calculated (High Lipophilicity) |

| Flash Point | 96 | °C | Closed Cup |

| Solubility (Water) | Insoluble | - | < 0.1 mg/L (Estimated) |

| Solubility (Organic) | Miscible | - | Ethanol, Ether, Oils, Acetone |

Thermodynamic Analysis: Boiling Point

The boiling point of n-heptyl ether (262°C) is significantly higher than that of diethyl ether (34.6°C), despite sharing the same ether functionality. This dramatic shift is governed by London Dispersion Forces (LDF) .

-

Mechanism: The molecule consists of two long heptyl chains (

). As chain length increases, the surface area available for transient dipole-induced dipole interactions expands. -

Chain Entanglement: The flexibility of the heptyl chains allows for significant entanglement in the liquid phase, requiring substantial thermal energy to overcome these intermolecular cohesive forces during the phase transition to gas.

-

Implication: This property makes n-heptyl ether an ideal solvent for reactions requiring temperatures above 200°C where lower ethers would flash off, yet it remains chemically inert compared to high-boiling alcohols.

Solubility & Lipophilicity (LogP)

With a calculated LogP of ~5.8 , n-heptyl ether is extremely hydrophobic.

-

Water Solubility: The oxygen atom's lone pairs are sterically hindered and electronically overwhelmed by the 14-carbon hydrophobic burden. Consequently, it forms no stable hydrogen-bonded network with water, rendering it virtually insoluble.

-

Organic Phase Utility: It acts as a "super-lipophile," showing excellent miscibility with non-polar substrates (waxes, oils, fatty acids). This makes it a superior extraction solvent for isolating highly non-polar metabolites from aqueous biological matrices where partial miscibility of the solvent is unacceptable.

Part 2: Experimental Methodologies

Protocol: Peroxide Detection & Removal

Like all ethers, n-heptyl ether is susceptible to auto-oxidation, forming explosive hydroperoxides upon exposure to air and light. Although its lower volatility reduces the risk of concentrating peroxides by evaporation compared to diethyl ether, storage over time still necessitates rigorous testing.

Reagents:

-

Potassium Iodide (KI) solution (10% aq).

-

Ferrous Sulfate (FeSO₄) or activated alumina (for removal).

Workflow:

-

Test: Mix 1 mL of n-heptyl ether with 1 mL of 10% KI and 0.5 mL of dilute HCl (or glacial acetic acid).

-

Observation: A yellow/brown color indicates iodine liberation (

), confirming peroxide presence. -

Remediation: If positive, pass the solvent through a column of activated alumina. Retest.

-

Storage: Store over sodium wire or molecular sieves (4Å) in amber glass to inhibit re-formation.

Protocol: Boiling Point Determination (Siwoloboff Method)

For verifying the purity of synthesized or stored n-heptyl ether.

-

Setup: Immerse a capillary tube (sealed at one end, open end down) into a larger ignition tube containing the sample.

-

Heating: Place the assembly in a Thiele tube filled with silicone oil (stable >280°C).

-

Observation: Heat slowly. A rapid, continuous stream of bubbles from the capillary indicates the vapor pressure of the liquid equals atmospheric pressure.

-

Reading: Record the temperature when the bubble stream becomes continuous (Boiling Point).

Part 3: Visualization of Trends & Workflows

Diagram: Homologous Series Boiling Point Trend

This diagram illustrates the non-linear increase in boiling point as the alkyl chain length increases, validating the LDF dominance in n-heptyl ether properties.

Figure 1: Boiling point progression in symmetric aliphatic ethers. Note the steep rise from C2 to C7.

Diagram: Solubility & Extraction Logic

Visualizing why n-heptyl ether is selected for specific extraction phases.

Figure 2: Decision matrix for selecting n-heptyl ether in extraction workflows based on solute lipophilicity and thermal requirements.

References

-

ChemicalBook. (2024).[4] N-HEPTYL ETHER Properties and Safety. Retrieved from

-

TCI Chemicals. (2024).[4] Heptyl Ether Product Specifications (H0364). Retrieved from

-

National Institute of Standards and Technology (NIST). (2023).[6][7] Thermophysical Properties of Ethers. Retrieved from

-

PubChem. (2024).[6][8] Heptane, 1,1'-oxybis- (Compound Summary). National Library of Medicine. Retrieved from

-

CymitQuimica. (2024).[4] 1,1′-Oxybis[heptane] Safety and Properties. Retrieved from

Sources

- 1. N-HEPTYL ETHER | 629-64-1 [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. carlroth.com [carlroth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Heptyl tert-butyl ether | C11H24O | CID 10997518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 1-ethylthis compound | C11H24O | CID 5320196 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Strategic Synthesis and Evaluation of Novel Heptyl Ether Derivatives for Drug Discovery

Abstract

The ether linkage is a cornerstone in medicinal chemistry, present in a multitude of clinically significant molecules.[1][2] The strategic incorporation of lipophilic aliphatic chains, such as a heptyl group, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, enhancing membrane permeability and interaction with hydrophobic binding pockets. This technical guide provides an in-depth exploration of the discovery and synthesis of novel heptyl ether derivatives. We will dissect the foundational Williamson ether synthesis, detailing the mechanistic rationale behind protocol choices, and present robust methodologies for the characterization and purification of these target compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

The Rationale for this compound Derivatives in Medicinal Chemistry

The ether functional group (R-O-R') is a deceptively simple yet powerful moiety in drug design.[1][3] Its bent geometry and the presence of a lone pair-bearing oxygen atom allow it to act as a hydrogen bond acceptor, while its general stability under physiological conditions makes it a reliable linker.[4] When combined with a heptyl chain (a seven-carbon alkyl group), the resulting this compound derivative gains significant lipophilicity. This characteristic is often exploited to:

-

Enhance Membrane Permeability: Increased lipophilicity can improve a drug candidate's ability to cross cellular membranes, a critical step for reaching intracellular targets.

-

Modulate ADME Properties: The introduction of a heptyl group can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, for instance, by improving clearance rates.[4]

-

Probe Hydrophobic Pockets: The flexible heptyl chain can effectively explore and bind to hydrophobic regions within a target protein or receptor, potentially increasing potency and selectivity.

The strategic placement of a this compound can transform a hydrophilic, poorly absorbed molecule into a viable drug candidate. This approach is a key tactic in lead optimization campaigns aimed at improving the overall "drug-likeness" of a compound.[5][6]

Core Synthetic Strategy: The Williamson Ether Synthesis

While several methods exist for forming ether bonds, the Williamson ether synthesis remains the most versatile and widely employed technique for preparing unsymmetrical ethers like most this compound derivatives.[7][8] Developed by Alexander Williamson in 1850, this reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Mechanistic Underpinnings and Experimental Causality

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10] This mechanistic foundation dictates the entire experimental design and is crucial for ensuring high yields and minimizing side reactions.

The Two-Step Process:

-

Alkoxide Formation: An alcohol is deprotonated by a strong base to form a potent nucleophile, the alkoxide.

-

Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the ether linkage.

Critical Experimental Choices Explained:

-

Choice of Base: The base must be strong enough to fully deprotonate the alcohol without participating in side reactions. Sodium hydride (NaH) is an excellent choice as it forms the alkoxide and hydrogen gas, which simply bubbles out of the reaction, driving the equilibrium forward.[7][10]

-

Choice of Alkyl Halide: The SN2 mechanism is highly sensitive to steric hindrance.[3][10] Therefore, the reaction works best with primary alkyl halides (like 1-bromoheptane). Secondary halides may lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product (an alkene).[3][11] This is the most critical self-validating system within the protocol: to synthesize an unsymmetrical ether, the less sterically hindered partner should be the alkyl halide, and the more hindered partner should be the alkoxide.

-

Choice of Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal.[9] These solvents can solvate the cation (e.g., Na⁺) but do not solvate the nucleophile (the alkoxide), leaving it "naked" and highly reactive, thus accelerating the SN2 reaction.

Alternative Synthetic Routes

While the Williamson synthesis is the workhorse, other methods can be considered:

-

Acid-Catalyzed Dehydration: This method is suitable only for producing symmetrical ethers from primary alcohols.[12] Attempting to use two different alcohols results in a statistical mixture of three different ether products, creating a significant purification challenge.[12]

-

Alkoxymercuration-Demercuration: This two-step process adds an alcohol across an alkene following Markovnikov's rule.[12] It is useful for preparing ethers where one of the alkyl groups has a secondary or tertiary structure that would be unsuitable for a Williamson synthesis.

Experimental Protocols and Workflow

The following sections provide detailed, field-proven methodologies for the synthesis, purification, and characterization of a representative this compound derivative.

General Workflow for this compound Synthesis

Detailed Protocol: Synthesis of 1-(Heptyloxy)-4-nitrobenzene

This protocol describes the synthesis of a simple aryl this compound, a common structural motif.

Materials:

-

4-Nitrophenol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

1-Bromoheptane

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexanes

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine (Saturated aqueous NaCl)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrophenol (1.0 eq). b. Dissolve the phenol in anhydrous DMF (approx. 0.5 M concentration). c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved. e. Stir the resulting yellow-orange suspension at 0 °C for 30 minutes.

-

Ether Formation: a. Add 1-bromoheptane (1.05 eq) dropwise to the reaction mixture at 0 °C. b. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: a. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 10:1 Hexanes:Ethyl Acetate mixture. The disappearance of the 4-nitrophenol spot and the appearance of a new, less polar product spot indicates completion.

-

Aqueous Workup: a. Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl until gas evolution ceases. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. c. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification by Flash Column Chromatography

-

Column Preparation: a. Prepare a slurry of silica gel in hexanes and pack a glass column. b. Equilibrate the column with the starting eluent (e.g., 100% Hexanes).

-

Sample Loading: a. Adsorb the crude product onto a small amount of silica gel. b. Carefully load the dried silica-adsorbed product onto the top of the packed column.

-

Elution: a. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 5%). b. Collect fractions and analyze by TLC to identify those containing the pure product.

-

Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound derivative as a solid or oil.

Structural Verification and Data Presentation

Post-synthesis, rigorous characterization is non-negotiable to confirm the identity and purity of the target compound.[13] The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: Will confirm the presence of the heptyl chain (characteristic signals between ~0.8-4.0 ppm) and the aromatic protons, with the key diagnostic being the triplet signal around 4.0 ppm corresponding to the -O-CH₂ - protons adjacent to the ether oxygen.

-

¹³C NMR: Will show the seven distinct carbon signals of the heptyl group and the signals for the aromatic carbons. The carbon attached to the ether oxygen (-C H₂-O-) will appear around 68-70 ppm.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

Data Summary Table (Hypothetical Derivatives)

| Derivative ID | R Group (Ar-O-Heptyl) | Yield (%) | ¹H NMR δ (-OCH₂-) | Purity (LC-MS) |

| HE-01 | 4-Nitrophenyl | 85% | 4.05 (t, J=6.5 Hz) | >98% |

| HE-02 | 4-Cyanophenyl | 78% | 4.01 (t, J=6.6 Hz) | >99% |

| HE-03 | 2-Naphthyl | 81% | 4.15 (t, J=6.5 Hz) | >97% |

| HE-04 | 3-Pyridinyl | 65% | 4.08 (t, J=6.5 Hz) | >98% |

Conclusion

The synthesis of novel this compound derivatives is a highly tractable and effective strategy in modern drug discovery. The Williamson ether synthesis provides a reliable and scalable route to a vast array of target molecules. By understanding the underlying SN2 mechanism, a scientist can rationally design experiments, troubleshoot potential issues like elimination side-reactions, and efficiently produce libraries of compounds for biological screening. The protocols and workflows described herein represent a self-validating system for the robust production and characterization of these valuable chemical entities, enabling the advancement of small molecule therapeutic programs.

References

-

BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

-

Reddit. (2022). Williamson's ether synthesis. Retrieved from [Link]

-

OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

DewWool. (n.d.). Ether Preparation. Retrieved from [Link]

-

Study.com. (n.d.). Ether: Preparation & Reactions. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Wikipedia. (n.d.). Cannabinoid. Retrieved from [Link]

-

NIH. (n.d.). Hepatoprotective activity of petroleum ether, diethyl ether, and methanol extract of Scoparia dulcis L. against CCl4-induced acute liver injury in mice. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]

-

ResearchGate. (2000). Synthesis and properties of poly(aryl ether ether ketone) copolymers with pendant methyl groups. Retrieved from [Link]

-

Britannica. (2026). Ether | Chemical Structure & Properties. Retrieved from [Link]

-

ChemRxiv. (2023). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Retrieved from [Link]

- Google Patents. (n.d.). Purification of ethers - US3450608A.

-

Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

-

Preprints.org. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Research Communities. (2023). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Retrieved from [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 3. Ether - Wikipedia [en.wikipedia.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Ether Preparation | DewWool [dewwool.com]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

exploring the sweet smell of ethers in organic compounds

The Ethereal Signature: Mechanisms, Synthesis, and Olfactory Purity of Ether Compounds

Executive Summary

The "sweet" or "ethereal" odor profile is a cornerstone of organic chemistry, historically associated with diethyl ether’s use as an anesthetic and currently pivotal in fragrance chemistry and flavor formulation.[1] Unlike esters, which offer complex "fruity" notes via hydrogen bonding and shape-specific receptor docking, ethers present a cleaner, more solvent-like "sweetness" driven by their unique dipole and volatility. This guide explores the molecular mechanisms of ethereal odor perception, the role of ethers as bioisosteres in drug design, and provides a rigorous technical protocol for synthesizing and purifying ethers to "olfactory grade" standards—stripping away the acrid aldehyde and peroxide impurities that often mask their true scent.

Part 1: The Molecular Mechanism of "Ethereal" Odor

The perception of "sweetness" in volatile organic compounds (VOCs) like ethers is a complex interplay between molecular vibration and receptor docking. While the exact "ether receptor" remains elusive due to the combinatorial nature of the olfactory code, recent biophysical research allows us to map the likely transduction pathway.

The Receptor Event: Shape vs. Vibration

Two competing theories have historically attempted to explain why the R-O-R' linkage smells sweet:

-

The Docking (Shape) Theory: The dominant model suggests that the ether oxygen creates a bent molecular geometry (approx. 110° bond angle) with a permanent dipole. This specific shape and charge distribution allow the molecule to dock into the hydrophobic pocket of Class A G-Protein Coupled Receptors (GPCRs) on the olfactory epithelium.

-

The Vibrational Theory (Turin): Proposed that receptors detect the specific C-O-C stretching frequencies (approx. 1000–1300 cm⁻¹) via inelastic electron tunneling. However, recent studies involving isotopomers (where hydrogen is replaced by deuterium to shift vibration frequency without changing shape) of musk compounds and acetophenone showed that human receptors (like OR5AN1 ) could not distinguish between them, largely discrediting the vibrational theory for this class of compounds.[2]

Signal Transduction Pathway

Once the ether molecule docks, it triggers a cAMP-mediated cascade.

Figure 1: The signal transduction cascade initiated by ether binding to olfactory GPCRs.[3]

Part 2: Structure-Odor Relationships (SOR) & Bioisosterism

Ether vs. Ester: The "Sweet" Divide

While both classes are described as "sweet," the nuance is critical for formulators.

-

Esters (R-COO-R'): Possess a carbonyl group that acts as a strong H-bond acceptor.[4] This "anchors" the molecule more firmly in receptors, often triggering complex "fruity" or "floral" patterns.

-

Ethers (R-O-R'): Lacking the carbonyl, ethers rely on the weaker dipole of the single oxygen. This results in a "lighter," more transient sweetness often described as "chemical" or "anesthetic."

Table 1: Physicochemical Comparison of Common Sweet VOCs

| Compound | Class | Odor Descriptor | LogP (Lipophilicity) | Metabolic Stability |

| Diethyl Ether | Ether | Sweet, Pungent, Ethereal | 0.89 | High (P450 oxidation) |

| Ethyl Acetate | Ester | Sweet, Fruity, Solvent-like | 0.73 | Low (Hydrolysis by Esterases) |

| Anisole | Aryl Ether | Sweet, Anise-like | 2.11 | Moderate |

Ethers as Bioisosteres in Drug Design

In medicinal chemistry, ethers are often used as bioisosteres for esters.[4]

-

Metabolic Shielding: Esters are rapidly hydrolyzed by plasma esterases. Replacing the ester linkage (-COO-) with an ether linkage (-CH2-O-) removes the hydrolyzable carbonyl while maintaining the oxygen atom's H-bond acceptor capability.

-

Example: The development of ether analogs of acetylcholine to study cholinergic receptors without rapid degradation by acetylcholinesterase.

Part 3: Synthesis & Olfactory Purification Protocol

The Challenge: Standard "Reagent Grade" ethers often contain trace aldehydes (from oxidation) and peroxides. Aldehydes introduce "sharp," "acrid," or "green" off-notes that ruin the pure "ethereal" profile. The following protocol ensures Olfactory Purity .

Synthesis: Williamson Ether Synthesis

-

Reaction:

-

Mechanism:

Nucleophilic Substitution. -

Key Control: Use a primary halide (

) to minimize E2 elimination byproducts (alkenes), which have distinct "gassy" odors.

Protocol: Purification for Olfactory Standards

Objective: Remove peroxides (safety/odor) and aldehydes (odor).

Reagents:

-

Ferrous Sulfate (

) solution (acidified).[5] -

Sodium Bisulfite (

) saturated solution. -

Calcium Chloride (

) anhydrous.[5]

Workflow:

Figure 2: Purification workflow to remove malodorous and hazardous impurities from ether.

Step-by-Step:

-

Peroxide Removal: Shake the crude ether with 10% volume of acidified

. The iron reduces peroxides to alcohols (which are less pungent and removed later).-

Check: The aqueous layer may turn yellow (

formation).

-

-

Aldehyde Removal: Wash the organic layer twice with saturated

. Bisulfite forms water-soluble adducts with aldehydes, effectively stripping them from the ether phase. -

Drying: Dry over anhydrous

for 2 hours. -

Distillation: Distill under inert atmosphere (Nitrogen). Collect the fraction within ±1°C of the boiling point.

Part 4: Safety & Stability (The "Sour" Side)

The "sweet" smell of ether can mask a deadly hazard: Peroxides. Ethers react with atmospheric oxygen via radical mechanisms to form explosive hydroperoxides.

Mechanism of Peroxidation

The reaction is driven by the abstraction of a hydrogen atom from the

Figure 3: Radical chain mechanism of ether peroxide formation.

Detection & Prevention Protocol

-

Test: Potassium Iodide (KI) Test. Add 1 mL of ether to 1 mL of 10% KI in acetic acid.

-

Result: Yellow/Brown color indicates peroxides (Iodine liberation).

-

Action: If positive, DO NOT DISTILL . Treat with

immediately.

-

-

Storage: Store in amber glass (blocks UV) with a stabilizer like BHT (Butylated Hydroxytoluene) which acts as a radical scavenger.

References

-

Mechanism of Olfaction: Block, E., et al. (2015). "Implausibility of the vibrational theory of olfaction." Proceedings of the National Academy of Sciences. Link

-

Olfactory Receptors: Mainland, J. D., et al. (2015).[3] "Human olfactory receptor responses to odorants."[2][6][7] Scientific Data. Link

-

Peroxide Safety: Clark, D. E. (2001). "Peroxides and peroxide-forming compounds." Chemical Health and Safety. Link

-

Synthesis & Purification: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

-

Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Sources

- 1. Difference Between Ester and Ether: Key Structures, Properties & Uses [vedantu.com]

- 2. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 3. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. distilledthoughts.home.blog [distilledthoughts.home.blog]

Heptyl 2-Methylheptyl Ether: Chemical and Physical Properties

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential applications of heptyl 2-methylheptyl ether. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven insights into the handling and utilization of asymmetrical long-chain ethers. The narrative emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Role of Asymmetrical Ethers in Modern Science

Ethers, defined by the R-O-R' functional group, are a class of organic compounds widely recognized for their utility as solvents and their presence in complex molecular architectures.[1] While simple, symmetrical ethers are commonplace, asymmetrical ethers with long, branched alkyl chains, such as heptyl 2-methylthis compound, present a unique combination of properties.[1] Their increased lipophilicity, specific steric profile, and high boiling points make them subjects of interest for specialized applications, ranging from high-temperature reaction media to potential use as excipients in pharmaceutical formulations.[2][3]

Heptyl 2-methylthis compound, specifically, combines a linear seven-carbon chain with a branched seven-carbon chain, creating an asymmetry that influences its solvent properties and intermolecular interactions. This guide offers a foundational understanding of this molecule, from its basic structural and physical data to its synthesis and safe handling.

Core Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its application. The data for heptyl 2-methylthis compound is primarily based on high-quality computational models due to its specialized nature.

Structure and Nomenclature

-

IUPAC Name: 1-(heptoxy)-2-methylheptane[4]

-

Synonyms: Heptyl 2-methylthis compound[4]

-

Molecular Formula: C₁₅H₃₂O[4]

-

Canonical SMILES: CCCCCCCCOCC(C)CCCCC[4]

-

InChI Key: BNHZKIUUJJLASW-UHFFFAOYSA-N[4]

Tabulated Physicochemical Data

The following table summarizes the key computed physical properties of heptyl 2-methylthis compound. These values provide a strong basis for experimental design and application development.

| Property | Value | Source |

| Molecular Weight | 228.41 g/mol | PubChem[4] |

| Exact Mass | 228.245315640 Da | PubChem[4] |

| XLogP3 (Lipophilicity) | 6.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 12 | PubChem[4] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[5] |

| Boiling Point (Comparison) | ~262 °C (for di-n-heptyl ether) | TCI Chemicals[6] |

Note: The boiling point is provided for the structurally similar symmetrical ether, di-n-heptyl ether (C₁₄H₃₀O), as a reasonable estimate. The branched nature and slightly higher molecular weight of heptyl 2-methylthis compound may result in a slightly different boiling point.

Synthesis and Reactivity

The construction of asymmetrical ethers is most reliably achieved via the Williamson ether synthesis, a robust Sₙ2 reaction.[7]

Recommended Synthetic Pathway: Williamson Ether Synthesis

The causality behind the choice of reactants is critical for maximizing yield. The Williamson synthesis is prone to a competing E2 elimination reaction, especially with secondary or tertiary alkyl halides.[7] Therefore, the most efficient pathway involves the formation of an alkoxide from the more sterically hindered alcohol (2-methylheptan-1-ol) and reaction with the less sterically hindered primary alkyl halide (1-bromoheptane). This design minimizes the potential for elimination.

Experimental Workflow Diagram

Caption: Workflow for the Williamson synthesis of heptyl 2-methylthis compound.

Detailed Experimental Protocol:

-

Flask Preparation: Under a nitrogen atmosphere, add 2-methylheptan-1-ol (1.0 equivalent) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Alkoxide Formation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to the alkoxide without introducing competing nucleophiles.[7] The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Incubation: Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the sodium 2-methylheptoxide intermediate.

-

Nucleophilic Attack: Add 1-bromoheptane (1.05 equivalents) dropwise to the solution. Heat the mixture to reflux (approx. 66°C for THF) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield pure heptyl 2-methylthis compound.

Reactivity and Stability

-

General Reactivity: Ethers are valued for their chemical stability and are generally unreactive towards bases, mild acids, and common oxidizing/reducing agents.

-

Acid Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI. This proceeds through a protonated ether intermediate, followed by nucleophilic attack.

-

Autoxidation: A critical safety consideration for all ethers is the potential for autoxidation.[8] In the presence of oxygen and light, ethers can form explosive hydroperoxides and peroxides. It is imperative to store heptyl 2-methylthis compound in a cool, dark, airtight container and to test for the presence of peroxides before heating or distillation.[8]

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a complex aliphatic region. Diagnostic peaks include the deshielded protons on the carbons adjacent to the oxygen (-CH₂-O- and -CH-O-).

-

¹³C NMR: Will display 15 unique signals corresponding to each carbon atom. The carbons bonded to the oxygen will be shifted downfield into the 60-80 ppm range.

-

-

Infrared (IR) Spectroscopy: The defining feature will be a strong, characteristic C-O-C stretching band in the 1050-1150 cm⁻¹ region. The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the consumption of the starting alcohol.

-

Mass Spectrometry (MS): Electron Impact (EI) or Chemical Ionization (CI) mass spectrometry will confirm the molecular weight (m/z = 228.4). Fragmentation patterns, such as alpha-cleavage, can further corroborate the structure.

-

Gas Chromatography (GC): An ideal method for assessing the purity of this volatile compound. A single peak on a GC chromatogram is a strong indicator of high purity.

Potential Applications for Research and Drug Development

The specific structure of heptyl 2-methylthis compound suggests several potential high-value applications:

-

High-Performance Solvent: Its high boiling point, low polarity, and general inertness make it a suitable solvent for reactions involving organometallic reagents or requiring high temperatures.

-

Excipient in Lipid-Based Formulations: In drug development, its high lipophilicity (XLogP3 = 6.3) makes it a candidate for use as a non-polar vehicle or excipient in lipid-based drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).

-

Organic Phase in Separation Science: It could be used as a non-polar organic phase in liquid-liquid extractions or as a component in specialized chromatographic applications.

-

Reference Standard: For environmental or metabolic studies, synthesized and purified heptyl 2-methylthis compound can serve as a critical analytical standard for method development and quantification.

Safety and Handling

As with all laboratory chemicals, heptyl 2-methylthis compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Work in a well-ventilated area or a chemical fume hood.[9] Keep away from heat, sparks, and open flames, as long-chain ethers are flammable.

-

Storage: Store in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent peroxide formation.[8]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

References

-

FooDB. (2019, November 26). Showing Compound Heptyl 2-methylpropanoate (FDB019882). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylheptane. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 21). Understanding Heptane: Density and Chemical Properties. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methyl tert-butyl ether. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Heptane, 2-methyl- (CAS 592-27-8). Retrieved from [Link]

-

BYJU'S. (n.d.). List of Uses of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.1: Names and Properties of Ethers. Retrieved from [Link]

-

PubChem. (n.d.). Heptyl 2-methylthis compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methylpropoxy)heptane. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2021, September 7). A Mini-Review on the Advances in the Kinetic Understanding of the Combustion of Linear and Cyclic Oxymethylene Ethers. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYL n-AMYL KETONE. Retrieved from [Link]

-

NIST. (n.d.). Heptane, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

SAFETY DATA SHEET. (2018, May 29). Retrieved from [Link]

-

Wikipedia. (n.d.). Levan polysaccharide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

- Google Patents. (n.d.). CN104447226A - Method for producing cyclopentyl methyl ether.

-

Cheméo. (n.d.). Heptyl (E)-2-methylbut-2-enoate - Chemical & Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylheptyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Heptyl tert-butyl ether - Chemical & Physical Properties. Retrieved from [Link]

-

POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (n.d.). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. Heptyl 2-methylthis compound | C15H32O | CID 129658850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Methylpropoxy)heptane | C11H24O | CID 22768668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 629-64-1 | TCI AMERICA [tcichemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Notes and Protocols for Ethers in Specialized Technical Applications

Abstract: While ethers are ubiquitous in research and pharmaceutical settings as solvents, their unique physicochemical properties lend them to specialized applications that offer valuable insights into chemical reactivity, thermodynamics, and safety. This document provides detailed application notes on the use of diethyl ether as a combustion initiator for internal combustion engines and dimethyl ether as a primary refrigerant. These examples are presented not as an endorsement for routine use, but as case studies for understanding the profound impact of volatility, autoignition temperature, and enthalpy of vaporization. The protocols are designed for illustrative, educational, and research purposes to be conducted under strict safety controls.

Part 1: Diethyl Ether as an Engine Starting Aid

Mechanistic Overview & Scientific Principles

The primary challenge in starting a cold internal combustion engine, particularly a diesel engine, is achieving a temperature high enough to auto-ignite the primary fuel. Diesel engines rely on the heat generated by air compression to ignite the injected fuel. In cold conditions, this process is hindered by:

-

Poor Fuel Atomization: Cold, viscous diesel fuel does not vaporize efficiently when injected.

-

Heat Loss: The heat generated during compression is rapidly absorbed by the cold metal of the cylinder block and piston head.[1]

Diethyl ether (DEE) circumvents these issues due to a unique combination of physical properties. Its high volatility ensures it readily vaporizes when introduced into the engine's air intake, forming a combustible air-vapor mixture even at low temperatures. Most critically, DEE possesses a very low autoignition temperature, approximately 160°C (320°F).[2][3][4] This is significantly lower than that of diesel fuel (approx. 210°C / 410°F) or gasoline (246-280°C / 475-536°F).[1][5]

When the ether-air mixture is compressed, it reaches its autoignition temperature well before the piston completes its stroke. The initial combustion of the ether provides the necessary activation energy—a localized, high-temperature flame front—to reliably ignite the poorly atomized primary fuel, thereby initiating the engine's cycle.[1]

Comparative Physicochemical Data

The efficacy of diethyl ether as a starting fluid is best understood by comparing its properties to standard fuels.

| Property | Diethyl Ether (C₂H₅)₂O | Diesel Fuel | Gasoline (87 Octane) |

| Autoignition Temperature | ~160 °C (320 °F)[2][3] | ~210 °C (410 °F) | ~246-280 °C (475-536 °F)[5] |

| Boiling Point | 34.6 °C (94.3 °F)[3] | 180-390 °C (356-734 °F) | 25-215 °C (77-419 °F) |

| Vapor Pressure @ 20°C | 58.7 kPa | < 1 kPa | 38-62 kPa |

| Flammability Limits in Air | 1.9 - 36%[2] | 0.6 - 7.5% | 1.4 - 7.6% |

Logical Workflow for Combustion Initiation

The following diagram illustrates the causal chain of events when using diethyl ether as a starting aid.

Caption: Logical flow of diethyl ether-assisted engine starting.

Protocol: Demonstration of Ether's Volatility and Low Ignition Temperature

WARNING: This protocol involves extremely flammable materials and open flame. It must be performed in a certified chemical fume hood, away from all other flammable materials, with a fire extinguisher rated for chemical fires immediately accessible. Appropriate personal protective equipment (PPE), including flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.

Objective: To qualitatively demonstrate the properties that make diethyl ether an effective starting fluid.

Materials:

-

Diethyl ether, reagent grade

-

Hot plate with precise temperature control and a spark-free external controller

-

Small, shallow aluminum dish

-

Butane lighter with a long nozzle

-

Infrared thermometer

Methodology:

-

Preparation: Place the hot plate inside the chemical fume hood. Ensure the sash is lowered to the appropriate working height. Place the aluminum dish on the center of the hot plate.

-

Volatility Demonstration: With the hot plate turned OFF, carefully dispense approximately 1-2 mL of diethyl ether into the aluminum dish. Observe the rapid rate of evaporation at ambient temperature. This demonstrates its ability to form a vapor mixture without preheating.

-

Ignition Temperature Demonstration: a. Ensure the dish is completely dry and free of ether residue. b. Set the hot plate to a surface temperature of 170°C, verified with the infrared thermometer. The surface must be above the 160°C autoignition temperature of diethyl ether.[2][3] c. Using a glass pipette, carefully drop a single droplet of diethyl ether onto the hot surface from a height of approximately 10 cm. d. Observation: The droplet should vaporize and ignite without a separate ignition source. This demonstrates the principle of autoignition by compression heat.

-

Controlled Combustion: a. Turn the hot plate OFF and allow it to cool completely. b. Dispense 1 mL of diethyl ether into the cool dish. c. Using the long-nozzled butane lighter, bring the flame near the edge of the dish. The ether vapor will ignite readily. Observe the rapid, clean combustion.

-

Cleanup: Allow all ether to be consumed or to evaporate completely within the fume hood. Dispose of used materials according to institutional hazardous waste guidelines.

Self-Validation: The success of this protocol is validated by the direct observation of rapid evaporation at room temperature (Step 2), autoignition on a heated surface above 160°C (Step 3), and facile ignition with a spark source (Step 4). Failure to auto-ignite in Step 3 may indicate an inaccurate hot plate temperature.

Part 2: Dimethyl Ether as a Refrigerant

Mechanistic Overview & Scientific Principles

Dimethyl ether (DME), designated as R-E170 by ASHRAE, is a historically significant and increasingly relevant refrigerant.[6][7] Its function is best understood within the context of the vapor-compression refrigeration cycle. This cycle leverages the thermodynamic principle that a substance absorbs a significant amount of heat from its surroundings when it changes phase from a liquid to a gas (enthalpy of vaporization).

The key properties of DME that make it an effective refrigerant are:

-

Favorable Boiling Point: Its boiling point of -24°C (-11°F) allows it to vaporize at low temperatures, enabling it to absorb heat from a refrigerated space.[6][8]

-

High Latent Heat of Vaporization: DME absorbs a substantial amount of heat energy per unit mass as it evaporates, making the heat transfer process efficient.[9]

-

Good Thermodynamic Performance: Studies have shown that DME can have a higher coefficient of performance (COP) than some conventional hydrofluorocarbon (HFC) refrigerants like R134a, meaning it can be more energy-efficient.[8][10]

-

Environmental Safety: DME has an Ozone Depletion Potential (ODP) of zero and a very low Global Warming Potential (GWP), making it an environmentally benign alternative to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and many HFCs.[8][11][12]

The Vapor-Compression Refrigeration Cycle using DME

Caption: The four stages of a vapor-compression refrigeration cycle.

-

Compression: Low-pressure, gaseous DME from the evaporator is compressed, increasing its pressure and temperature significantly.

-

Condensation: The hot, high-pressure DME gas flows through the condenser coils. It releases heat to the ambient environment and condenses into a high-pressure liquid.

-

Expansion: The high-pressure liquid DME passes through an expansion valve, causing a rapid drop in pressure. This process, known as throttling, causes a portion of the liquid to flash-evaporate, drastically lowering its temperature.

-

Evaporation: The cold, low-pressure liquid/vapor mixture of DME flows through the evaporator coils inside the refrigerated space. It absorbs heat from the space, causing the remaining liquid to boil and turn into a low-pressure gas, which then returns to the compressor to repeat the cycle.

Comparative Refrigerant Data

| Property | Dimethyl Ether (R-E170) | R-134a (HFC) |

| Chemical Formula | CH₃OCH₃ | CH₂FCF₃ |

| Boiling Point @ 1 atm | -24.8 °C[8] | -26.3 °C |

| Ozone Depletion Potential (ODP) | 0[8] | 0 |

| Global Warming Potential (GWP, 100-yr) | ~1[13] | 1430[14] |

| ASHRAE Safety Class | A3 (Higher Flammability)[7] | A1 (No Flame Propagation) |

| Latent Heat of Vaporization @ BP (kJ/kg) | ~401 | ~216 |

Protocol: Characterization of Evaporative Cooling Potential

Objective: To safely measure the temperature drop caused by the rapid evaporation of dimethyl ether, demonstrating its potential as a refrigerant.

Materials:

-

Lecture bottle of dimethyl ether (instrument grade) with a fine-control regulator and needle valve.

-

Type K thermocouple with a digital reader.

-

Small, insulated container (e.g., a polystyrene block with a small cavity).

-

Fume hood.

-

Stopwatch.

Methodology:

-

Setup: Securely clamp the DME lecture bottle inside a chemical fume hood. Attach the regulator and needle valve. Position the insulated container directly below the valve outlet. Place the tip of the thermocouple into the cavity of the insulated block and record the initial ambient temperature.

-

Procedure: a. Open the main valve on the lecture bottle. b. Very slowly and carefully open the needle valve to release a gentle stream of liquid DME directly onto the thermocouple tip within the insulated cavity. Caution: DME is flammable. Ensure there are no ignition sources. c. Dispense liquid for approximately 5 seconds, then close the needle valve. d. Immediately begin recording the temperature reading from the thermocouple every 5 seconds for 2 minutes.

-

Data Analysis: a. Plot the temperature as a function of time. b. Determine the minimum temperature reached (T_min) and the initial ambient temperature (T_initial). c. Calculate the maximum temperature drop (ΔT = T_initial - T_min).

Self-Validation: The protocol is self-validating through the direct measurement of a temperature drop. A successful experiment will yield a ΔT of several tens of degrees Celsius. The rate of temperature return to ambient reflects the heat influx from the surroundings and the insulation quality of the container.

Part 3: Critical Safety Considerations for Ethers

Expertise & Trustworthiness: The utility of ethers in any application is overshadowed by their significant hazards. A failure to appreciate these risks can lead to catastrophic laboratory accidents.

1. Extreme Flammability: Both diethyl ether and dimethyl ether are extremely flammable.[2][16] Diethyl ether is particularly hazardous due to its high volatility and low autoignition temperature, meaning its vapors can be ignited by a hot surface without a visible spark or flame.[3][17][18] All work with these ethers must be conducted in a grounded, spark-free environment, typically a certified chemical fume hood, and away from any heat sources.[17]

2. Peroxide Formation (Primarily Diethyl Ether): Upon exposure to air and light, diethyl ether can undergo auto-oxidation to form highly explosive organic peroxides, such as diethyl ether hydroperoxide.[2][18][19] Over time, these peroxides can precipitate as shock-sensitive crystals, especially in the threads of a container cap.[20][21] A container of old diethyl ether presents a severe explosion risk and should never be opened.[20][22]

Mandatory Safety Protocol for Diethyl Ether:

-

Date All Containers: Mark containers with the date received and the date opened.[21][22]

-

Limit Shelf Life: Unopened containers should be disposed of after 12 months. Opened containers should be disposed of after 1-3 months, depending on laboratory policy.[22][23]

-

Test for Peroxides: Before using any opened container of diethyl ether that has been stored for more than a month, it must be tested for peroxides.

-

Inhibitors: Purchase diethyl ether containing inhibitors like butylated hydroxytoluene (BHT) whenever possible.[24]

3. Health Hazards: Inhalation of high concentrations of ether vapors can cause central nervous system depression, leading to dizziness, sedation, unconsciousness, and respiratory paralysis.[2][25] Chronic exposure can lead to various systemic effects.[2] Always handle ethers in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[17][18]

References

-

KBi Why Ether? Engine Starting Fluid - Kold-Ban. [Link]

-

Diethyl Ether - Environment, Health & Safety. [Link]

-

Diethyl Ether. [Link]

- Starting fluid for internal combustion engines - Google P

-

Diethyl Ether - Standard Operating Procedure. [Link]

-

Investigating the effect of using diethyl ether as a fuel additive on diesel engine performance and combustion | Request PDF - ResearchGate. [Link]

-

Energy and Thermal Conductivity Assessment of Dimethyl-Ether and its Azeotropic Mixtures as Alternative Low Global Warming Potential Refrigerants in a Refrigeration System - ProQuest. [Link]

-

DIETHYL ETHER safety hazards? : r/labrats - Reddit. [Link]

-

How Dimethyl Ether Revolutionizes Refrigeration Systems? - Patsnap Eureka. [Link]

-

Use of Ether - Environment, Health & Safety. [Link]

-

Chemical Properties of Dimethyl ether (CAS 115-10-6) - Cheméo. [Link]

-

Dimethyl ether - Wikipedia. [Link]

-

Understanding the Safety Risks of Diethyl Ether | VelocityEHS. [Link]

-

Performance comparison of DME and R134a refrigerants in a room air conditioner: Effect of subcool and superheat - E3S Web of Conferences. [Link]

-

Evaluation of performance of dimethyl ether and high-pressure refrigerants under varied evaporating temperature. [Link]

-

An Equation of State for the Thermodynamic Properties of Dimethyl Ether - ResearchGate. [Link]

-

Dimethyl ether - NIST WebBook. [Link]

-

Ethers | Health & Safety | Health and Safety Department. [Link]

-

Diethyl ether peroxide - Wikipedia. [Link]

-

Refrigeration history - INTARCON. [Link]

-

Diethyl ether - Standard Operating Procedure (SOP). [Link]

-

Starting fluid - Wikipedia. [Link]

-

(PDF) Refrigerants and their Environmental Impact Substitution of Hydro Chlorofluorocarbon HCFC and HFC Hydro Fluorocarbon. Search for an Adequate Refrigerant - ResearchGate. [Link]

-

Peroxide forming chemicals - Department of Biology, University of York. [Link]

-

The Development History of Global Refrigerants - Haier Biomedical. [Link]

-

Evolution of industrial air conditioning systems - Intersam. [Link]

-

Addendum f, g, h to ASHRAE Standard 34-2001 Designation and Safety Classifications of Refrigerants. [Link]

-

THE IMPACT OF NEXT-GENERATION REFRIGERANTS ON ENVIRONMENTAL SUSTAINABILITY - Norwich University Archives. [Link]

-

How Explosive Peroxide form in diethyl ether#ethers #peroxide #chemistry #reactionmechanism #safety - YouTube. [Link]

-

Is Starting Fluid Bad For Your Engine? - YouTube. [Link]

-

The Fuel Characteristics of a Diethyl Ether–Ethanol–Gasoline Mixture as a Performance and Exhaust Improvement in Matic Spark - SciTePress. [Link]

-

(R)Evolution of Refrigerants - PMC - NIH. [Link]

-

Addenda d, j, l, m, and t to ASHRAE Standard 34-2004 Designation and Safety Classifications of Refrigerants. [Link]

-

Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety. [Link]

-

COMPARISON OF ENVIRONMENTAL IMPACTS AND PHYSICAL PROPERTIES OF REFRIGERANTS - WtERT. [Link]

-

Ethers and peroxide forming compounds - Western Sydney University. [Link]

-

Impact of HCFC, CFC & HFC Refrigerants on the Environment - Fexa. [Link]

-

Autoignition Temperatures of Common Vehicle Fluids. [Link]

-

Air Conditioning and Refrigeration Timeline | ashrae.org. [Link]

-

Impact of Refrigerants on Environment and on Climate. - TaxTMI. [Link]

-

Diethyl Ether Production as a Substitute for Gasoline - MATEC Web of Conferences. [Link]

Sources

- 1. koldban.com [koldban.com]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. Starting fluid - Wikipedia [en.wikipedia.org]

- 5. Fuels > Autoignition Temperatures of Common Vehicle Fuels [depts.washington.edu]

- 6. Dimethyl ether - Wikipedia [en.wikipedia.org]

- 7. ashrae.org [ashrae.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. bio-conferences.org [bio-conferences.org]

- 10. Energy and Thermal Conductivity Assessment of Dimethyl-Ether and its Azeotropic Mixtures as Alternative Low Global Warming Potential Refrigerants in a Refrigeration System - ProQuest [proquest.com]

- 11. How Dimethyl Ether Revolutionizes Refrigeration Systems? [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. taxtmi.com [taxtmi.com]

- 15. Refrigeration history - INTARCON [intarcon.com]

- 16. DIMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. purdue.edu [purdue.edu]

- 18. ehs.com [ehs.com]

- 19. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]

- 20. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]

- 21. westernsydney.edu.au [westernsydney.edu.au]

- 22. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 23. ehs.wisc.edu [ehs.wisc.edu]

- 24. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 25. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

Application Note: Ether Vapors for Insecticidal and Soil Fumigation Protocols

[1][2]

⚠️ CRITICAL SAFETY WARNING

READ BEFORE PROCEEDING: This Application Note distinguishes between two distinct chemical classes often colloquially referred to as "ether."[1]

-

Diethyl Ether (

): Extremely flammable, volatile, used for laboratory insect anesthesia/euthanasia.[1] Flash Point: -45°C.[1] -

Dichloroethyl Ether (DCEE): Toxic, heavy vapor, historically used as a soil fumigant.[1] Flash Point: 55°C. Probable Human Carcinogen. [1]

DO NOT INTERCHANGE THESE COMPOUNDS. Using Diethyl Ether for soil fumigation presents an immediate explosion hazard.[1] Using Dichloroethyl Ether for routine anesthesia presents a severe toxicity and contamination hazard.[1]

Introduction & Scope

The application of ether vapors in entomological and agricultural research serves two primary functions: temporary narcosis (anesthesia) for specimen handling and lethal fumigation for pest control or soil sterilization.[1]

While modern agriculture has largely moved away from halogenated ethers due to environmental persistence, Dichloroethyl Ether (DCEE) remains a reference standard for heavy-vapor soil fumigation dynamics.[1] Conversely, Diethyl Ether remains a staple in genetic research (e.g., Drosophila laboratories) for rapid specimen knockdown.[1]

This guide provides high-fidelity protocols for the controlled application of these vapors, emphasizing the physicochemical properties that dictate their specific use cases.

Chemical Basis & Mechanism of Action[1][3]

Comparative Physicochemical Profile[1]

The efficacy of a fumigant is governed by its Volatility (Vapor Pressure) and Vapor Density .[1]

| Property | Diethyl Ether | Dichloroethyl Ether (DCEE) | Implication |

| Formula | DCEE is halogenated.[1][2] | ||

| Boiling Point | 34.6°C | 178°C | DCEE persists in soil; |

| Vapor Density | 2.55 (Air = 1) | 4.93 (Air = 1) | DCEE sinks deep into soil pores. |

| Water Solubility | 6.9 g/100mL | 1.02 g/100mL | DCEE resists rapid leaching but persists.[1] |

| Primary Use | Anesthesia / Euthanasia | Soil Fumigant / Insecticide | Distinct application vectors.[1] |

Mechanism of Action (MoA)

A. The Lipid Theory (Narcosis) Both ethers function primarily through the Meyer-Overton Correlation , where potency correlates with lipid solubility.[1] The hydrophobic ether molecules partition into the neuronal lipid bilayers of the insect.[1]

-

Effect: This expansion of the bilayer exerts lateral pressure on ion channels (specifically

and GABA-gated -

Result: Reversible paralysis (anesthesia) at low doses; respiratory failure and death at high doses/durations.[1]

B. Specific Ion Channel Disruption (TREK-1 Pathway) Recent mechanistic studies suggest that volatile ethers disrupt lipid rafts, activating phospholipase D2 (PLD2).[1] This produces phosphatidic acid (PA), which opens TREK-1 potassium channels, causing neuronal hyperpolarization (silencing).[1]

Figure 1: Molecular pathway of ether-induced narcosis in insects, highlighting the lipid raft-PLD2-TREK1 axis.[1]

Application Protocol: Soil Fumigation (DCEE)[1]

Target Compound: Dichloroethyl Ether (DCEE) Application: Control of soil-dwelling larvae (e.g., wireworms, sod webworms) and nematodes in non-crop research plots.[1]

Pre-requisites

-

PPE: Full-face respirator with organic vapor cartridges (APF 50), butyl rubber gloves, chemical-resistant coveralls.[1]

-

Soil Condition: Soil temperature must be >10°C (50°F) to ensure volatilization.[1] Soil moisture should be at 50-70% field capacity (moist but not saturated).[1]

Workflow

Step 1: Dosage Calculation

DCEE is a heavy vapor.[1] The standard historical application rate is 10-15 mL per square meter for surface application, or calculated by volume for injection.[1]

Step 2: Injection (The Probe Method) [1]

-

Grid the treatment area into 30cm x 30cm squares.[1]

-

Using a soil injector probe, inject the calculated aliquot of DCEE at a depth of 15-20 cm .[1]

-

Scientific Rationale: DCEE vapor is ~5x heavier than air.[1] Injecting too deep prevents upward diffusion; injecting too shallow allows rapid loss.[1] 15cm allows the vapor to sink and spread laterally through the rhizosphere.[1]

Step 3: Sealing (The Tarping Effect)

-

Immediately cover the treated area with a gas-impermeable polyethylene tarp (minimum 4 mil thickness).[1]

-

Bury the edges of the tarp with soil to create a hermetic seal.[1]

-

Duration: Leave sealed for 48 to 72 hours . This ensures the Concentration

Time (

Step 4: Aeration

-

Remove the tarp.[1]

-

Cultivate/turn the soil to a depth of 30cm to release residual vapors.[1]

-

Wait 14 days before planting or introducing test organisms to prevent phytotoxicity.[1]

Figure 2: Workflow for Dichloroethyl Ether soil fumigation, emphasizing the vapor density dynamic.[1]

Application Protocol: Laboratory Insect Management

Target Compound: Diethyl Ether (

Safety Constraints

-

Explosion Proofing: All work must be performed in a fume hood. No open flames or sparking electronics (e.g., vortexers with brushed motors) in the vicinity.[1]

-

Storage: Store in a flammables cabinet. Check for peroxide formation (crystals) before use; peroxides are shock-sensitive explosives.[1]

Anesthesia Protocol (The "Fly Pusher" Method)[1]

Objective: Immobilize flies for <5 minutes for sorting.

-

Charge the Anesthetizer: Apply 2-3 mL of Diethyl Ether to the absorbent pad of a standard fly anesthetizer.[1]

-

Exposure: Invert the culture vial into the anesthetizer.[1] Tap flies down.[1]

-

Monitoring: Watch for the "knockdown" effect. Flies will cease movement and fall within 10-20 seconds.[1]

-

Sorting: Pour flies onto a porous pad (CO2 pad or simply a white surface).

-

Recovery: Return flies to a fresh food vial. Keep the vial on its side until flies wake up (2-5 minutes) to prevent them from sticking to the food.

Euthanasia Protocol (Kill Jar)[1]

Objective: Preserve specimens without physical damage (crushing).

-

Chamber Prep: Use a glass jar with a plaster of paris base or a cotton ball at the bottom.[1]

-

Saturation: Saturate the base with 5-10 mL of Diethyl Ether.

-

Exposure: Introduce insects. Close lid tightly.

-

Timing: Leave insects in the saturated vapor for >30 minutes .

Data Analysis & Toxicity Reference

When conducting bioassays to determine the efficacy of these fumigants, calculate the

Formula for Chamber Concentration:

Toxicity Benchmarks (Rat Model Proxy):

| Compound | Route | Value | Classification |